Cas no 1337677-70-9 (3-[(2-Bromo-5-methylphenyl)methyl]pyrrolidine)
3-[(2-Bromo-5-methylphenyl)methyl]pyrrolidine Chemical and Physical Properties
Names and Identifiers
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- 1337677-70-9
- EN300-1668928
- 3-[(2-bromo-5-methylphenyl)methyl]pyrrolidine
- 3-[(2-Bromo-5-methylphenyl)methyl]pyrrolidine
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- Inchi: 1S/C12H16BrN/c1-9-2-3-12(13)11(6-9)7-10-4-5-14-8-10/h2-3,6,10,14H,4-5,7-8H2,1H3
- InChI Key: RBOPOKTYCQKMHB-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C)C=C1CC1CNCC1
Computed Properties
- Exact Mass: 253.04661g/mol
- Monoisotopic Mass: 253.04661g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 12Ų
3-[(2-Bromo-5-methylphenyl)methyl]pyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1668928-0.05g |
3-[(2-bromo-5-methylphenyl)methyl]pyrrolidine |
1337677-70-9 | 0.05g |
$1020.0 | 2023-06-04 | ||
| Enamine | EN300-1668928-0.1g |
3-[(2-bromo-5-methylphenyl)methyl]pyrrolidine |
1337677-70-9 | 0.1g |
$1068.0 | 2023-06-04 | ||
| Enamine | EN300-1668928-0.25g |
3-[(2-bromo-5-methylphenyl)methyl]pyrrolidine |
1337677-70-9 | 0.25g |
$1117.0 | 2023-06-04 | ||
| Enamine | EN300-1668928-0.5g |
3-[(2-bromo-5-methylphenyl)methyl]pyrrolidine |
1337677-70-9 | 0.5g |
$1165.0 | 2023-06-04 | ||
| Enamine | EN300-1668928-1.0g |
3-[(2-bromo-5-methylphenyl)methyl]pyrrolidine |
1337677-70-9 | 1g |
$1214.0 | 2023-06-04 | ||
| Enamine | EN300-1668928-2.5g |
3-[(2-bromo-5-methylphenyl)methyl]pyrrolidine |
1337677-70-9 | 2.5g |
$2379.0 | 2023-06-04 | ||
| Enamine | EN300-1668928-5.0g |
3-[(2-bromo-5-methylphenyl)methyl]pyrrolidine |
1337677-70-9 | 5g |
$3520.0 | 2023-06-04 | ||
| Enamine | EN300-1668928-10.0g |
3-[(2-bromo-5-methylphenyl)methyl]pyrrolidine |
1337677-70-9 | 10g |
$5221.0 | 2023-06-04 |
3-[(2-Bromo-5-methylphenyl)methyl]pyrrolidine Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 3-[(2-Bromo-5-methylphenyl)methyl]pyrrolidine
Research Brief on 3-[(2-Bromo-5-methylphenyl)methyl]pyrrolidine (CAS: 1337677-70-9) in Chemical Biology and Pharmaceutical Applications
3-[(2-Bromo-5-methylphenyl)methyl]pyrrolidine (CAS: 1337677-70-9) is a specialized chemical compound that has recently garnered attention in the fields of chemical biology and pharmaceutical research. This compound, characterized by its brominated aromatic and pyrrolidine structural motifs, has shown potential in various applications, including drug discovery, medicinal chemistry, and biochemical tool development. The unique structural features of this molecule make it a promising candidate for further investigation in targeted therapeutic strategies.
Recent studies have focused on the synthesis and characterization of 3-[(2-Bromo-5-methylphenyl)methyl]pyrrolidine, highlighting its utility as a versatile intermediate in organic synthesis. Researchers have employed advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), to confirm its structural integrity and purity. Additionally, computational modeling has been utilized to predict its reactivity and potential interactions with biological targets, providing a foundation for its application in drug design.
In the context of medicinal chemistry, this compound has been explored for its potential as a scaffold for the development of novel bioactive molecules. Preliminary in vitro studies suggest that derivatives of 3-[(2-Bromo-5-methylphenyl)methyl]pyrrolidine exhibit moderate inhibitory activity against certain enzymes and receptors implicated in disease pathways. For instance, its interaction with G-protein-coupled receptors (GPCRs) has been a focal point, given the critical role of GPCRs in signal transduction and their prominence as drug targets.
Furthermore, the bromine substituent in the molecule offers a strategic handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. This flexibility enables the synthesis of diverse analogs, which can be screened for enhanced pharmacological properties. Recent publications have documented the successful incorporation of this compound into larger, more complex structures aimed at addressing unmet medical needs in oncology and neurology.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic and pharmacodynamic profiles of 3-[(2-Bromo-5-methylphenyl)methyl]pyrrolidine-based compounds. Issues such as metabolic stability, bioavailability, and off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies. Collaborative efforts between synthetic chemists, biologists, and computational scientists are essential to advance this research.
In conclusion, 3-[(2-Bromo-5-methylphenyl)methyl]pyrrolidine (CAS: 1337677-70-9) represents a valuable chemical entity with significant potential in drug discovery and chemical biology. Ongoing research aims to elucidate its full therapeutic potential and expand its applications in precision medicine. Future studies should focus on in vivo validation and translational research to bridge the gap between laboratory findings and clinical applications.
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